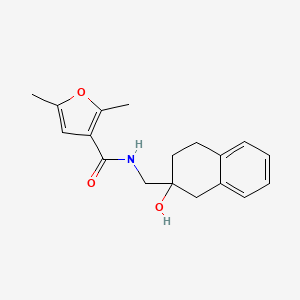
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is composed of 41 atoms, including 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple bonds and groups. The compound contains total 43 bond(s); 24 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 hydroxyl group(s), 1 tertiary alcohol(s), and 1 sulfonamide(s) (thio-/dithio-) .科学的研究の応用
Biological Activity and Synthetic Applications
Research on compounds structurally related to "N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide" has shown significant biological activities and synthetic applications. For instance, studies have investigated the biological activity of apomorphine fragments, highlighting the dissociation of emetic and stereotypical effects (Burkman, 1973) . Furthermore, the exploration of methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives probes selective binding and activity at the sigma(1) receptor (Berardi et al., 2005) , indicating potential applications in tumor research and therapy.
Antimycobacterial Activity
The development of compounds for antimycobacterial activity is another area of focus. N-Alkoxyphenylhydroxynaphthalenecarboxamides, for instance, have shown antimycobacterial activity comparable with or higher than that of rifampicin (Goněc et al., 2016) 3, suggesting the potential for new therapeutic agents against tuberculosis.
Chemical Synthesis and Modification
The chemical synthesis and modification of related compounds are critical for exploring their potential applications. The concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol (Göksu et al., 2003) 4 demonstrates the synthetic versatility of these structures, which can be fundamental in developing novel pharmacologically active agents.
Antineoplastic and Antimonoamineoxidase Properties
The exploration of antineoplastic and antimonoamineoxidase properties in related compounds provides insights into their therapeutic potential. The synthesis and study of new benzo[H]quinazoline derivatives (Markosyan et al., 2010) illustrate the ongoing research into compounds with potential applications in cancer therapy and the management of mood disorders.
作用機序
- For instance, 2-Aminotetralin , a structurally similar compound, has been shown to inhibit the reuptake of serotonin and norepinephrine, possibly inducing their release as well . While not identical, this information suggests that our compound may also interact with monoamine transporters.
Target of Action
生化学分析
Biochemical Properties
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the reuptake of serotonin and norepinephrine, likely inducing their release as well . This interaction suggests that the compound may influence neurotransmitter levels and signaling pathways. Additionally, the compound’s structure allows it to bind with high affinity to multiple receptors, potentially modulating their activity and downstream effects.
Molecular Mechanism
At the molecular level, N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, including receptors and enzymes, modulating their activity. The compound’s ability to inhibit enzyme activity, such as the reuptake of serotonin and norepinephrine, highlights its potential as a modulator of neurotransmitter systems . Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of neurotransmitter levels and signaling pathways.
Dosage Effects in Animal Models
The effects of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter systems and improvement in behavioral outcomes. At higher doses, the compound may induce toxic or adverse effects, including methemoglobinemia . Threshold effects have been observed, where specific dosages result in significant changes in biological activities, highlighting the importance of dose optimization in therapeutic applications.
特性
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-16(13(2)22-12)17(20)19-11-18(21)8-7-14-5-3-4-6-15(14)10-18/h3-6,9,21H,7-8,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRKYEVWYXBEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[(3-aminopropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2558259.png)
![2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2558260.png)
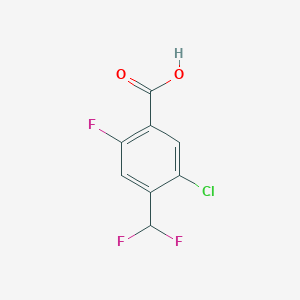
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2558265.png)
![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2558266.png)
![2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2558267.png)
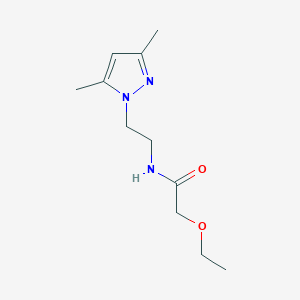
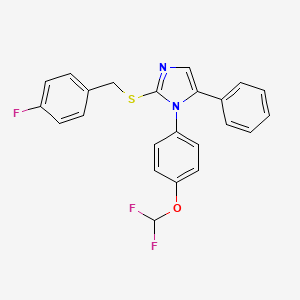
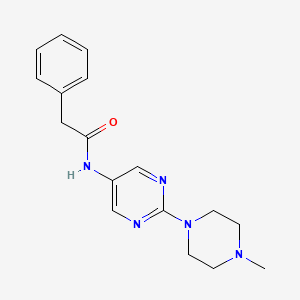

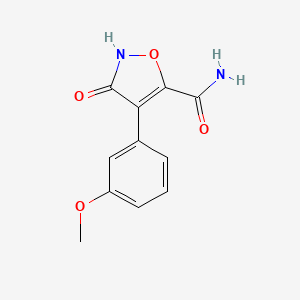
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2558280.png)
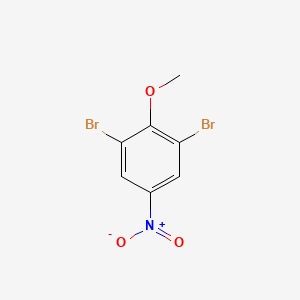
![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)
